molecular formula C2H3N3O3S B12914286 1,3,4-Oxadiazole-2-sulfonamide CAS No. 90774-48-4

1,3,4-Oxadiazole-2-sulfonamide

Cat. No.: B12914286
CAS No.: 90774-48-4
M. Wt: 149.13 g/mol
InChI Key: HNUANCKZAPZYAA-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole-2-sulfonamide is a heterocyclic compound featuring a five-membered oxadiazole ring fused with a sulfonamide group. This scaffold is synthesized via condensation of 1,3,4-oxadiazole-sulfonyl chloride with amines under controlled conditions (e.g., in dichloromethane with pyridine as a base at -20°C to -70°C) . The derivatives are characterized by FT-IR, NMR, and mass spectrometry, confirming their structural integrity . Pharmacologically, these compounds exhibit broad bioactivity, including antimicrobial, anti-inflammatory, and anti-diabetic properties. For instance, cyclohexyl-substituted derivatives demonstrate significant anti-inflammatory effects in vitro , while oxadiazole-sulfonamides incorporated into DGAT-1 inhibitors show promise for treating obesity and diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Oxadiazole-2-sulfonamide can be synthesized through various methods. One common approach involves the cyclization of acyl hydrazides with sulfonyl chlorides under basic conditions. For example, the reaction of an acyl hydrazide with a sulfonyl chloride in the presence of a base such as triethylamine can yield the desired oxadiazole sulfonamide .

Another method involves the use of N-isocyaniminotriphenylphosphorane (NIITP) as a reagent for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids. This one-pot synthesis-functionalization strategy allows for the streamlined access to the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Chemical Reactions of 1,3,4-Oxadiazole-2-sulfonamide

This compound can undergo various chemical reactions, including:

  • Nucleophilic Substitution : The sulfonamide group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

  • Electrophilic Aromatic Substitution : Although less common due to the electron-withdrawing nature of the oxadiazole ring, electrophilic aromatic substitution can occur under certain conditions.

Reaction Conditions

Reaction TypeConditionsOutcome
Nucleophilic SubstitutionPyridine, AmineIntroduction of new functional groups
Electrophilic Aromatic SubstitutionStrong ElectrophilesSubstitution on the aromatic ring

Biological Activities of this compound

This compound derivatives have been evaluated for their biological activities, including:

  • Antimicrobial Activity : These compounds have shown promising antibacterial and antifungal activities, often comparable to or surpassing standard drugs .

  • Anticancer Activity : Some derivatives exhibit anticancer properties by inducing apoptosis or inhibiting key enzymes involved in cancer cell proliferation .

  • Anti-inflammatory Activity : Certain compounds have demonstrated anti-inflammatory effects by inhibiting COX enzymes .

Biological Activity Data

CompoundActivityMIC/IC₅₀
Oxadiazole-Sulfonamide DerivativesAntibacterial0.25–1 µg/mL
Oxadiazole DerivativesAnticancerVariable
Oxadiazole-Sulfonamide HybridsAnti-inflammatory0.007–0.140 µM

Scientific Research Applications

Anticancer Applications

1,3,4-Oxadiazole derivatives have shown promising results in cancer treatment. These compounds exhibit mechanisms that inhibit key enzymes involved in cancer cell proliferation.

Key Findings:

  • Mechanism of Action : The oxadiazole scaffold interacts with nucleic acids and proteins, inhibiting enzymes such as thymidylate synthase and histone deacetylases (HDAC) .
  • Case Study : A derivative exhibited significant antiproliferative activity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines with IC50 values of 1.1 μM, 2.6 μM, and 1.4 μM respectively .
CompoundCell LineIC50 Value (μM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

Antimicrobial Activity

The antimicrobial properties of 1,3,4-oxadiazole derivatives are well-documented. These compounds demonstrate efficacy against various bacterial and fungal strains.

Key Findings:

  • Antibacterial Activity : Research indicates that oxadiazole derivatives possess antibacterial properties comparable to standard antibiotics such as ciprofloxacin .
  • Case Study : Compounds were tested against Staphylococcus aureus and Pseudomonas aeruginosa, showing minimum inhibitory concentrations (MIC) significantly lower than those of conventional drugs.
CompoundTarget PathogenMIC (μg/mL)
Compound DStaphylococcus aureus10.8
Compound EPseudomonas aeruginosa11.0

Anti-inflammatory Properties

The anti-inflammatory potential of 1,3,4-oxadiazole derivatives has been explored extensively. These compounds exhibit inhibition of cyclooxygenase enzymes (COX).

Key Findings:

  • Mechanism : Selective COX-2 inhibitors derived from the oxadiazole scaffold have shown lower ulcerogenic potential compared to traditional NSAIDs .
  • Case Study : A synthesized derivative demonstrated an IC50 value of 0.007 μM for COX-2 inhibition, indicating strong anti-inflammatory activity.
CompoundCOX Inhibition IC50 (μM)
Compound FCOX-2: 0.007
Compound GCOX-1: 0.140

Additional Therapeutic Applications

Beyond anticancer and antimicrobial properties, 1,3,4-oxadiazole derivatives have been investigated for various other therapeutic effects:

  • Antidiabetic Activity : Some derivatives have shown potential in regulating blood glucose levels through inhibition of key metabolic pathways.
  • Anticonvulsant Effects : Certain compounds exhibit activity against seizures by modulating neurotransmitter systems.

Summary Table of Biological Activities

Activity TypeExamples of Effects
AnticancerInhibition of tumor cell proliferation
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryCOX inhibition with reduced ulcerogenic potential
AntidiabeticRegulation of glucose metabolism
AnticonvulsantModulation of neurotransmitter activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Property 1,3,4-Oxadiazole-2-sulfonamide 1,3,4-Thiadiazole-2-sulfonamide 1,3,4-Oxadiazole-2-thiol Derivatives
Solubility Moderate in polar solvents (DCM, EtOAc) Lower due to sulfur’s hydrophobicity Enhanced via thiolate formation
Stability Stable under ambient conditions Sensitive to light and moisture Prone to oxidation
Synthetic Yield 65–85% (optimized conditions) 50–70% (variable cyclization efficiency) 60–75% (dependent on thiol protection)

Pharmacokinetic and Regulatory Profiles

  • Water Content : Thiadiazole-sulfonamides require stringent storage (NMT 0.5% water) to prevent hydrolysis, whereas oxadiazole derivatives are less hygroscopic .
  • Packaging : Thiadiazoles demand tight containers at room temperature, while oxadiazoles tolerate standard packaging .

Biological Activity

1,3,4-Oxadiazole-2-sulfonamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects, supported by recent research findings and case studies.

Overview of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole core is recognized for its versatility in drug design. Its derivatives have been synthesized and evaluated for various biological activities. The structural characteristics of the oxadiazole ring contribute to its interaction with biological targets, making it an attractive scaffold for developing new therapeutics.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 1,3,4-oxadiazole derivatives. The compound exhibits significant activity against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
5cStaphylococcus aureus1.56 µg/mL
5dBacillus subtilis0.78 µg/mL
11aEscherichia coli111.3 µM
11bPseudomonas aeruginosa10.8 µM
13aMycobacterium bovis BCGActive against dormant state

Research indicates that compounds like 5c and 5d not only show excellent antibacterial activity but also exhibit lower MIC values compared to standard antibiotics like amoxicillin and gentamicin . Furthermore, studies have highlighted the effectiveness of these derivatives against resistant strains of bacteria.

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been extensively studied. Several compounds have shown promising results in inhibiting inflammatory responses.

Table 2: Anti-inflammatory Activity of Selected Compounds

CompoundIC50 Value (µg/mL)Reference
5c110
5d110
Diclofenac157

Compounds 5c and 5d demonstrated significant anti-inflammatory activity with IC50 values lower than that of diclofenac, a commonly used anti-inflammatory drug . This suggests that oxadiazole derivatives could serve as effective alternatives in managing inflammatory conditions.

Anticancer Activity

The anticancer properties of 1,3,4-oxadiazole derivatives have also been explored. Certain compounds have shown significant inhibitory effects on cancer cell lines.

Case Study: Anticancer Effects

In a study conducted by Alam et al., compounds 3a and 3b were evaluated for their anticancer activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The results indicated that these compounds exhibited IC50 values significantly lower than standard chemotherapy agents like Tamoxifen and 5-Fluorouracil .

Antidiabetic Activity

Recent investigations have also focused on the antidiabetic properties of oxadiazole derivatives. Some compounds have been identified as potential inhibitors of α-glucosidase.

Table 3: Antidiabetic Activity

CompoundIC50 Value (mM)Reference
Compound 200.46 ± 0.15

Compound 20 showed promising inhibitory activity against α-glucosidase with an IC50 value indicating potential for further development as an antidiabetic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3,4-Oxadiazole-2-sulfonamide derivatives?

The synthesis typically involves cyclization of hydrazide precursors or sulfonamide-functionalized intermediates. A common method includes reacting sulfonamide-linked hydrazides with carbon disulfide or acetic anhydride under reflux conditions to form the oxadiazole ring. Ultrasonic techniques can enhance reaction efficiency, reducing time and improving yields (e.g., 70–85% for derivatives with electron-withdrawing substituents) . Key steps:

  • Hydrazide intermediate preparation : Reacting sulfonamide derivatives with hydrazine hydrate.
  • Cyclization : Using reagents like POCl₃ or H₂SO₄ to form the 1,3,4-oxadiazole core.
  • Purification : Silica gel column chromatography or recrystallization .

Q. How are this compound derivatives characterized analytically?

Comprehensive characterization employs:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., carbonyl peaks at δ 165–170 ppm in ¹³C NMR) .
  • Chromatography : HPLC with C18 columns (e.g., 90–99% purity) .
  • Mass spectrometry : HRMS for exact mass verification (e.g., [M+H]⁺ ions within 2 ppm error) .
  • X-ray crystallography : To resolve stereochemistry (e.g., CCDC 1975227 for compound 4a-2) .

Q. What are the primary biological activities associated with this compound derivatives?

These compounds exhibit:

  • Antibacterial activity : MIC values of 2–16 µg/mL against Staphylococcus aureus and Escherichia coli, with sulfonamide groups enhancing membrane disruption .
  • Anticancer potential : IC₅₀ values of 10–50 µM against MCF-7 and HeLa cells via apoptosis induction .
  • Antioxidant effects : DPPH radical scavenging (EC₅₀: 25–80 µM) linked to electron-donating substituents .

Advanced Research Questions

Q. How can structural modifications enhance the antibacterial efficacy of this compound derivatives?

  • Electron-withdrawing groups (EWGs) : Chloro or nitro substituents at the phenyl ring improve lipophilicity and target binding (e.g., MIC reduced from 16 to 4 µg/mL with -Cl at para position) .
  • Heterocyclic hybrids : Fusion with naphthofuran or triazole moieties enhances penetration into bacterial biofilms .
  • Sulfonyl group tuning : Bulky groups (e.g., pentafluorophenyl) increase steric hindrance, reducing efflux pump-mediated resistance .

Q. What strategies are effective in overcoming bacterial resistance with these compounds?

  • Multi-target inhibition : Dual inhibition of DNA gyrase and dihydrofolate reductase (e.g., derivatives with morpholine sulfonyl groups) .
  • Biofilm disruption : Naphtho[2,1-b]furan-linked derivatives reduce S. aureus biofilm formation by 60–80% at 8 µg/mL .
  • Synergistic combinations : Pairing with β-lactam antibiotics (e.g., ampicillin) reduces MICs by 4–8 fold .

Q. How to resolve contradictions in biological activity data across different studies?

  • Substituent position analysis : Meta-substituted derivatives may show lower activity than para analogs due to steric effects (e.g., 3-Cl vs. 4-Cl on phenyl rings) .
  • Assay standardization : Discrepancies in MIC values (e.g., broth microdilution vs. agar diffusion) require normalization using reference strains like E. coli ATCC 25922 .
  • Computational validation : DFT calculations (e.g., GFN2-xTB) can predict electronic effects of substituents on antibacterial potency .

Q. What computational methods aid in designing this compound derivatives?

  • Molecular docking : AutoDock Vina to simulate binding with S. aureus enoyl-ACP reductase (e.g., binding energy ≤ -8.5 kcal/mol) .
  • QSAR models : 2D descriptors (e.g., LogP, polar surface area) correlate with bioavailability (R² > 0.85) .
  • ADMET prediction : SwissADME for optimizing pharmacokinetics (e.g., reducing CYP450 inhibition risks) .

Properties

CAS No.

90774-48-4

Molecular Formula

C2H3N3O3S

Molecular Weight

149.13 g/mol

IUPAC Name

1,3,4-oxadiazole-2-sulfonamide

InChI

InChI=1S/C2H3N3O3S/c3-9(6,7)2-5-4-1-8-2/h1H,(H2,3,6,7)

InChI Key

HNUANCKZAPZYAA-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(O1)S(=O)(=O)N

Origin of Product

United States

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